D-ribofuranosyl-oxazolidinone
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Overview
Description
D-ribofuranosyl-oxazolidinone is a type of oxazolidinone, which is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Oxazolidinones can act as bioisosteres of different chemical groups, e.g., carbamates, thiocarbamates, ureas, and amides . They have been used in drug discovery, with Linezolid being the first approved drug containing an oxazolidinone ring .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A series of novel and synthetically challenging oxazolidinone compounds were synthesized through a regioselective radical addition of azonaphthalenes .Molecular Structure Analysis
D-ribofuranosyl-oxazolidinone contains total 22 bond(s); 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis
Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They inhibit translation of natural mRNA templates but have no significant effect on poly(A)-dependent translation . An electrochemically mediated carboxylative cyclization of allylic amines with CO2 provides 2-oxazolidinones .Scientific Research Applications
- D-ribofuranosyl-oxazolidinone derivatives exhibit promising antibacterial activity. Linezolid, the first clinically available oxazolidinone, contains this scaffold as its pharmacophore group . Researchers continue to investigate novel derivatives for combating bacterial infections.
- Oxazolidinones have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . Further exploration of D-ribofuranosyl-oxazolidinone derivatives may lead to improved antitubercular agents.
Antibacterial Activity
Antituberculosis Potential
Mechanism of Action
Target of Action
D-ribofuranosyl-oxazolidinone, also known as (3as,5r,6r,6ar)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis .
Mode of Action
D-ribofuranosyl-oxazolidinone interacts with its targets by incorporating into RNA and DNA, which disrupts RNA metabolism and inhibits protein and DNA synthesis . Another mode of action is through the inhibition of DNA methyltransferase, impairing DNA methylation .
Biochemical Pathways
The compound affects the DNA methylation pathway. By inhibiting DNA methyltransferase, it impairs DNA methylation, which can restore normal function to genes critical for differentiation and proliferation . This is particularly relevant in the context of diseases characterized by aberrant DNA methylation, such as myelodysplastic syndromes and acute myeloid leukemia .
Pharmacokinetics
Similar compounds like azacitidine have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of D-ribofuranosyl-oxazolidinone’s action include disruption of RNA metabolism, inhibition of protein and DNA synthesis, and impairment of DNA methylation . These effects can lead to the restoration of normal function to genes critical for differentiation and proliferation .
Future Directions
Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Currently, three new derivatives of oxazolidinones are undergoing clinical trials for the treatment of drug-resistant tuberculosis (TB), namely delpazolid, sutezolid, and TBI-223 . The concept of dual-acting hybrid antibiotics currently holds significant promise in overcoming bacterial resistance .
properties
IUPAC Name |
(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLJBMKXTOOGCW-AIHAYLRMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(O1)NC(=O)O2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2508-81-8 |
Source
|
Record name | (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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